ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Overview
Description
Ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound with a molecular weight of 380.38 g/mol It is characterized by the presence of a nitro group, a benzodioxin ring, and a thiazolidinone moiety
Preparation Methods
The synthesis of ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-nitro-2,4-dihydro-1,3-benzodioxin-8-carbaldehyde with thiazolidin-4-one in the presence of a base, followed by esterification with ethyl bromoacetate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Chemical Reactions Analysis
Ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxin ring and thiazolidinone moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-[(2Z)-3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be compared with other similar compounds such as:
Ethyl (2Z)-3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate: This compound has a chloro group instead of a nitro group, which affects its reactivity and biological activity.
1,4-Benzodioxin, 2,3-dihydro-: This simpler compound lacks the thiazolidinone moiety and has different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H16N2O7S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C16H16N2O7S/c1-2-24-15(20)5-14-17(13(19)8-26-14)6-10-3-12(18(21)22)4-11-7-23-9-25-16(10)11/h3-5H,2,6-9H2,1H3/b14-5- |
InChI Key |
IUEHSZNRMZSMGC-RZNTYIFUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-] |
Origin of Product |
United States |
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